molecular formula C7H7N3O B15147609 4-Hydrazinylfuro[3,2-c]pyridine

4-Hydrazinylfuro[3,2-c]pyridine

Cat. No.: B15147609
M. Wt: 149.15 g/mol
InChI Key: AHMJULKWSHOYLY-UHFFFAOYSA-N
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Description

4-Hydrazinylfuro[3,2-c]pyridine is a specialized chemical building block based on the furo[3,2-c]pyridine scaffold, a fused heterocyclic system comprising a furan ring attached at the third and second positions of a pyridine ring. The incorporation of a hydrazinyl functional group at the 4-position makes this derivative a particularly versatile intermediate for medicinal chemistry and drug discovery. Fused heterocyclic compounds like furo[3,2-c]pyridine have attracted remarkable attention from researchers due to their wide range of pharmacological and biological applications, serving as key scaffolds in the development of antibiotic, antiviral, antifungal, and anticancer agents . Furthermore, the furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity, demonstrating significant effects in central nervous system research . The primary research value of this compound lies in its synthetic utility. The hydrazine moiety serves as a reactive handle for constructing more complex molecular architectures through various chemical transformations, including condensation, cyclization, and nucleophilic substitution reactions. This enables researchers to develop novel compounds for screening against biological targets. The parent furo[3,2-c]pyridine structure can be synthesized from versatile starting materials including pyridine and furan derivatives via methodologies such as cycloaddition, cycloisomerization, multicomponent, and cross-coupling reactions, often utilizing microwave, copper, and palladium-based catalysts . This compound is presented as a high-purity synthetic intermediate to advance pharmaceutical research and chemical exploration. It is intended for research applications only in laboratory settings. This compound is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-7-5-2-4-11-6(5)1-3-9-7/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMJULKWSHOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydrazinylfuro 3,2 C Pyridine and Its Structural Analogues

Strategies for the Construction of the Furo[3,2-c]pyridine (B1313802) Ring System

The synthesis of the furo[3,2-c]pyridine core relies on various strategic approaches that build the bicyclic system from different precursor molecules. Key strategies involve the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) or, conversely, the construction of the pyridine ring onto a furan template. These methods include a range of cyclization reactions, such as intramolecular Friedel–Crafts alkylations, Bischler–Napieralski cyclocondensations, and palladium-catalyzed cascade processes. beilstein-journals.orgnih.govresearchgate.net More advanced strategies, including tandem cyclizations and multicomponent reactions, offer more efficient pathways to assemble the complex scaffold in fewer steps. For hydrogenated versions of the scaffold, the Pictet-Spengler reaction has proven to be a particularly effective tool. beilstein-journals.orgnih.gov The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions for Furo[3,2-c]pyridine Scaffold Formation

The cornerstone of furo[3,2-c]pyridine synthesis is the cyclization step that forges the final ring of the bicyclic system. Various methods have been developed, starting from either furan or pyridine precursors and employing different reaction mechanisms to achieve ring closure.

One major pathway to the furo[3,2-c]pyridine skeleton begins with functionalized furan derivatives. In these methods, the pyridine ring is constructed onto the furan core. A notable example is the use of 2-substituted furans as starting materials for the construction of tetrahydrofuro[3,2-c]pyridines. nih.gov For instance, intramolecular Friedel–Crafts alkylation reactions using 3-substituted furans bearing alcohols, alkenes, or acetylenes can afford the desired tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org Another significant method is the Pictet-Spengler reaction, which utilizes furan-containing ethanamines to build the fused pyridine ring, a strategy discussed in more detail in section 2.1.1.5. nih.gov

An alternative and powerful strategy involves starting with a substituted pyridine and constructing the furan ring. A highly efficient method employs a cascade process initiated by a Sonogashira reaction. semanticscholar.org This approach starts with a 4-hydroxy-3-iodopyridine precursor, which undergoes a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. semanticscholar.org The resulting intermediate does not need to be isolated; instead, it immediately undergoes a base-induced 5-endo-dig cyclization, where the pyridine oxygen atom attacks the alkyne moiety to form the furan ring. semanticscholar.org This sequence provides a direct and flexible route to a variety of furo[3,2-c]pyridine derivatives in good yields. semanticscholar.org

Another established route from pyridine precursors involves the conversion of chloro derivatives of the furo[3,2-c]pyridine system. For instance, a Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine-1(2H)-one can be synthesized and then aromatized using phosphorus oxychloride to yield a chloroderivative. researchgate.net This chloro-substituted compound can then be converted into other functionalized analogues, such as 4-amino-substituted furo[3,2-c]pyridines, via nucleophilic substitution reactions with various amines. researchgate.net

Tandem, or cascade, reactions provide an elegant and efficient approach to complex molecules like furo[3,2-c]pyridines by combining multiple bond-forming events in a single operation without isolating intermediates. The previously mentioned synthesis from 4-hydroxy-3-iodopyridine is a prime example of a tandem process, combining a Sonogashira coupling with an immediate intramolecular cyclization. semanticscholar.org

Another documented tandem sequence involves a Pictet-Spengler cyclization followed by an acid-catalyzed furan hydrolysis. nih.gov While the initial product is the tetrahydrofuro[3,2-c]pyridine, subsequent treatment with acid can open the furan ring to yield substituted 3-(2-oxopropyl)piperidin-4-ones. nih.govresearchgate.net This demonstrates how tandem strategies can be employed not only to build the target scaffold but also to access related complex structures from a common intermediate. nih.gov Furthermore, tandem cyclization/[4+3] annulation reactions have been developed for synthesizing related fused heterocyclic systems, such as furo[2,3-e] Current time information in Oskarshamn, SE.researchgate.netdiazepin-3-ones, highlighting the broader applicability of this strategy in heterocyclic chemistry. acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly atom-economical and efficient synthetic strategy. While specific MCRs for the direct synthesis of the parent furo[3,2-c]pyridine are not extensively detailed, the principles have been applied to construct closely related and more complex scaffolds.

For example, an electrocatalytic multicomponent assembly has been developed for the one-pot synthesis of substituted spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives. mdpi.com This reaction brings together arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in an undivided electrochemical cell. mdpi.com Similarly, a one-pot, three-component synthesis of poly-substituted furo[3,2-c]chromenes has been achieved via a Pd-catalyzed cascade process involving 3-(1-alkynyl)chromenes, aryl iodides, and alcohols. researchgate.net These examples showcase the power of MCRs to rapidly build molecular complexity and suggest potential pathways for the development of novel MCRs for the direct assembly of the furo[3,2-c]pyridine core.

The Pictet-Spengler reaction is a highly effective method for synthesizing tetrahydrogenated furo[3,2-c]pyridines. nih.gov This acid-catalyzed reaction involves the condensation of a furan-containing β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution (cyclization) to form the fused piperidine ring. researchgate.net

A semi-one-pot method has been developed based on the condensation of the readily accessible 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes. beilstein-journals.orgnih.gov The subsequent acid-catalyzed cyclization yields a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org Research has shown that the electronic nature of the substituents on the aromatic aldehyde significantly impacts the reaction yield; aldehydes with electron-donating groups generally provide higher yields than those with electron-withdrawing groups. beilstein-journals.orgresearchgate.net

EntryAldehyde Substituent (R)ProductYield (%)
1Phenyl4-phenyl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine67
24-Methylphenyl4-(4-methylphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine81
34-Methoxyphenyl4-(4-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine87
44-Chlorophenyl4-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine43
54-Nitrophenyl4-(4-nitrophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine18
62-Thienyl2-methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine54

Table 1. Synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction. Data compiled from multiple sources. beilstein-journals.orgresearchgate.net

Other related cyclizations for constructing the tetrahydrofuro[3,2-c]pyridine ring include the Bischler–Napieralski reaction, which involves the cyclocondensation of an N-acyl derivative of a furan-ethylamine followed by reduction of the resulting C=N bond. nih.gov However, this approach can be limited by the instability of the dihydrofuro[3,2-c]pyridine intermediate and significant side reactions in acidic media. nih.govresearchgate.net

Catalytic Approaches in Furo[3,2-c]pyridine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the furo[3,2-c]pyridine ring system. Both metal-mediated and metal-free catalytic strategies have been developed, each offering distinct advantages in terms of yield, substrate scope, and reaction conditions.

Metal-Mediated Cyclizations (e.g., Copper-Mediated)

Metal-mediated cyclization reactions are a cornerstone in the synthesis of furo[3,2-c]pyridines. A prominent example involves a cascade process initiated by a Sonogashira reaction, which is immediately followed by a base-induced 5-endo-dig cyclization to form the furan ring. semanticscholar.org This reaction typically utilizes a combination of palladium and copper catalysts. For instance, the reaction of 4-hydroxy-3-iodopyridine with terminal alkynes in the presence of catalytic amounts of a palladium catalyst and copper iodide furnishes the desired furo[3,2-c]pyridine derivatives in good yields. semanticscholar.org

Copper catalysis is also central to other cyclization strategies. Copper-mediated oxidative cyclization has been shown to be effective for the synthesis of substituted furo[3,2-b]pyridine derivatives, a related isomer. researchgate.net In one-pot procedures, a sequential C-C coupling followed by a C-O bond-forming reaction can be achieved under ultrasound irradiation with a Pd/C-Cu catalyst system. researchgate.netnih.gov This approach highlights the versatility of copper in facilitating the key bond-forming steps for constructing the fused heterocyclic system.

Table 1: Examples of Metal-Mediated Synthesis of Furo[3,2-c]pyridine Derivatives

Starting MaterialsCatalystsReagents/ConditionsProductYieldReference
4-Hydroxy-3-iodopyridine, Propargylic ethersPalladium catalyst, Copper iodideDiisopropylamine, DMF, 70 °CFuro[3,2-c]pyridine derivativesGood semanticscholar.org
3-Chloro-2-hydroxypyridine (B189369), Terminal alkynes10% Pd/C, CuI, PPh₃Et₃N, EtOH, Ultrasound2-Substituted furo[3,2-b]pyridines- researchgate.netnih.gov
Metal-Free and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing metal-free and green synthetic methodologies to minimize environmental impact. For the synthesis of related benzofuro[2,3-c]pyridine derivatives, a metal-free protocol has been successfully developed. nih.gov This approach avoids the use of expensive and potentially toxic metal catalysts and organic ligands, relying on more environmentally benign reagents and conditions. nih.gov While direct metal-free synthesis for the specific 4-hydrazinylfuro[3,2-c]pyridine is not extensively documented, these developments in related heterocyclic systems pave the way for future research in this area.

Green chemistry principles are also being applied to the synthesis of pyridines in general, with a focus on one-pot reactions, the use of greener solvents, and solvent-free conditions. For instance, the NaOH-promoted cycloisomerization of N-propargylpyridiniums to yield imidazo[1,2-a]pyridines occurs rapidly in water under ambient, metal-free conditions, demonstrating a significant improvement in green metrics. Such strategies hold promise for the development of more sustainable routes to furo[3,2-c]pyridine derivatives.

Photoredox Catalysis in Furo[3,2-c]pyridine Synthesis

Photoredox catalysis, which utilizes visible light to drive chemical reactions, is an emerging and powerful tool in organic synthesis. researchgate.net While specific applications of photoredox catalysis for the direct synthesis of the furo[3,2-c]pyridine core are still developing, studies on analogous structures demonstrate its potential. For example, the visible-light photoredox synthesis of substituted furo[3,2-c]chromen-4-one derivatives has been reported using tris[2-phenylpyridinato-C2,N]iridium(III) as the photocatalyst. pharmanest.net This reaction proceeds at room temperature and allows for the construction of the fused ring system with good to excellent yields. pharmanest.net The principles of this catalytic cycle, involving the generation of radical intermediates under mild conditions, could potentially be adapted for the synthesis of furo[3,2-c]pyridine systems.

Synthesis of Hydrazinyl Precursors for Furo[3,2-c]pyridine Systems

The synthesis of this compound necessitates the preparation of suitable precursors that either already contain the hydrazine (B178648) moiety or can be readily converted to it.

Introduction of Hydrazine Moiety to Furo[3,2-c]pyridine Derivatives

A common strategy for introducing a hydrazinyl group is through the nucleophilic substitution of a suitable leaving group on the furo[3,2-c]pyridine core. While direct hydrazinolysis of a chloro-substituted furo[3,2-c]pyridine to yield the corresponding hydrazinyl derivative is a plausible route, documented examples often describe the formation of amino derivatives instead. For instance, the reduction of a chloro derivative of furo[3,2-c]pyridine with hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst has been reported to yield the corresponding amino-furo[3,2-c]pyridine. researchgate.net

However, the synthesis of 6-hydrazinonicotinic acid hydrazide, a pyridine derivative, demonstrates a viable method for creating a hydrazinyl-substituted pyridine ring, which is a key structural component of the target molecule. researchgate.net This precursor is synthesized and can then be used in subsequent reactions to build the fused furan ring or undergo further functionalization. researchgate.net

Hydrazinolysis Reactions

Hydrazinolysis is a chemical reaction involving the cleavage of a chemical bond by reaction with hydrazine. In the context of synthesizing precursors for this compound, hydrazinolysis can be employed to convert functional groups like esters or amides into hydrazides. These hydrazide-containing precursors can then be utilized in cyclization reactions to form the desired heterocyclic system.

While the direct hydrazinolysis of a leaving group at the 4-position of the furo[3,2-c]pyridine ring to form the hydrazinyl derivative is a key conceptual step, the literature more frequently reports the use of hydrazine in the reduction of chloro derivatives to amino derivatives. researchgate.net It is crucial to distinguish between these two outcomes, as the reaction conditions will dictate whether a hydrazinyl or an amino group is formed.

Targeted Synthesis of this compound

The introduction of a hydrazinyl group at the 4-position of the furo[3,2-c]pyridine scaffold is a key transformation for creating valuable intermediates for further chemical elaboration. google.com This functionalization can be achieved through strategic, regioselective methods that precisely target the C4 position.

A primary strategy for introducing substituents at the 4-position of the furo[3,2-c]pyridine ring system involves the nucleophilic substitution of a leaving group, typically a halogen, at that position. This approach allows for the regioselective introduction of various functional groups.

One established method begins with the creation of a furopyridone from a substituted furopropenoic acid. The acid is converted to its corresponding azide, which is then cyclized through heating. The resulting furopyridone is subsequently treated with phosphorus oxychloride to yield a 4-chloro-furo[3,2-c]pyridine derivative. This chloro-derivative serves as an excellent precursor for nucleophilic substitution. The chlorine atom at the 4-position can be readily displaced by hydrazine hydrate, with palladium on carbon (Pd/C) often used as a catalyst, to produce the desired 4-hydrazinyl or 4-amino-furo[3,2-c]pyridine. researchgate.net This method highlights a classic pathway for C4-functionalization, leveraging the reactivity of a halogenated intermediate.

Starting MaterialKey IntermediateReagent for FunctionalizationProductReference
Substituted Furopropenoic Acid4-Chloro-furo[3,2-c]pyridineHydrazine Hydrate, Pd/C4-Amino/Hydrazinyl-furo[3,2-c]pyridine researchgate.net

A notable cascade process involves a Sonogashira reaction followed by a base-induced 5-endo-dig cyclization. semanticscholar.org This sequence typically starts with a 4-hydroxy-3-iodopyridine, which undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting intermediate immediately undergoes cyclization, promoted by a base, to form the furan ring, thus completing the furo[3,2-c]pyridine skeleton. semanticscholar.org While this method builds the core structure, subsequent steps would be needed to introduce the 4-hydrazinyl group.

More directly, this compound has been synthesized and used as a key intermediate in multi-step syntheses. For instance, it can be reacted with other reagents in a subsequent step to form more complex molecules. A specific example involves reacting this compound with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol at 80°C. This reaction proceeds to form a pyrazole-fused derivative, demonstrating the utility of the 4-hydrazinyl intermediate. google.com While not a one-pot synthesis of the target compound itself, it showcases its role in streamlined synthetic sequences.

Reaction Condition Optimization and Yield Enhancement in Furo[3,2-c]pyridine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of furo[3,2-c]pyridine derivatives. Key parameters that are frequently investigated include the choice of solvent, reaction temperature, and the specific catalytic system and reagent ratios employed.

The choice of solvent can significantly influence reaction outcomes, affecting solubility, reaction rates, and even the reaction pathway. In the synthesis of 5-alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one derivatives, a variety of solvents were tested. While no product was obtained without a catalyst in ethanol, the use of ethanol as a solvent in the presence of a suitable catalyst proved effective. bohrium.com In other related syntheses, such as for chromeno[3,2-c]pyridines, solvents like toluene and isopropanol have been employed. nih.gov For the Sonogashira-cyclization cascade, a mixture of dimethylformamide (DMF) and diisopropylamine (iPr2NH) is used, with DMF serving as the primary solvent and the amine acting as both a base and a solvent. semanticscholar.org

Reaction TypeTested SolventsOptimal/Effective SolventReference
Furo[3,2-c]pyridin-4(5H)-one synthesisEthanolEthanol (with catalyst) bohrium.com
Sonogashira/Cyclization Cascade-DMF / Diisopropylamine semanticscholar.org
Chromeno[3,2-c]pyridine synthesisToluene, IsopropanolToluene, Isopropanol nih.gov

Temperature is a critical factor in controlling the rate and selectivity of chemical reactions. For the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives, the reaction temperature was optimized, with 80°C being identified as the most effective. bohrium.com Similarly, the cascade synthesis of furo[3,2-c]pyridines via Sonogashira coupling and cyclization is typically conducted at an elevated temperature, such as 70°C, to drive the reaction to completion. semanticscholar.org In some multi-step syntheses of related tetrahydrothiophene[3,2-c]pyridine systems, specific heating protocols are employed, such as maintaining a temperature of 50-55°C for an extended period, followed by a subsequent step at 65-75°C. google.com These examples underscore the importance of precise temperature control for successful synthesis. Most of these syntheses are performed at atmospheric pressure.

The choice of catalyst and the stoichiometry of the reagents are fundamental to the efficiency of furo[3,2-c]pyridine synthesis. In the synthesis of furo[3,2-c]pyridin-4(5H)-ones, various acidic and basic catalysts were tested, with the organic base triethylamine demonstrating the best activity. Further optimization of the catalyst loading was also performed to maximize yield. bohrium.com

For cascade reactions involving C-C bond formation, transition metal catalysis is common. The Sonogashira coupling-cyclization sequence utilizes a dual catalytic system, typically consisting of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)2) with triphenylphosphine (PPh3) as a ligand, and a copper co-catalyst such as copper(I) iodide (CuI). semanticscholar.org Another one-pot synthesis of 2-substituted furo[3,2-b]pyridines employed a 10% Pd/C-CuI-PPh3-Et3N system. researchgate.net The aromatization of furopyridone intermediates to their chloro-derivatives is often achieved using phosphorus oxychloride, while subsequent reduction reactions may use zinc and acetic acid. researchgate.net

Reaction StepCatalyst/Reagent SystemReference
Furo[3,2-c]pyridin-4(5H)-one synthesisTriethylamine bohrium.com
Sonogashira Coupling/CyclizationPd(OAc)2, PPh3, CuI, iPr2NH semanticscholar.org
Aromatization (Chlorination)Phosphorus oxychloride (POCl3) researchgate.net
Reduction of Chloro-derivativeZinc (Zn), Acetic Acid researchgate.net
One-pot C-C coupling/C-O formation10% Pd/C, CuI, PPh3, Et3N researchgate.net

Chemical Reactivity and Transformation Pathways of 4 Hydrazinylfuro 3,2 C Pyridine

Reactivity of the Furo[3,2-c]pyridine (B1313802) Core

The furo[3,2-c]pyridine ring system is a fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring. beilstein-journals.org This fusion results in a unique electronic distribution that governs its reactivity towards various chemical reagents.

Electrophilic Aromatic Substitution on the Furan and Pyridine Rings

Electrophilic aromatic substitution reactions on the furo[3,2-c]pyridine core are influenced by the electron-donating nature of the furan ring and the electron-withdrawing nature of the pyridine ring. Generally, the furan ring is more susceptible to electrophilic attack than the pyridine ring. uchile.cl In pyridine itself, electrophilic substitution is challenging and typically occurs at the 3- and 5-positions due to the deactivating effect of the nitrogen atom. gcwgandhinagar.commdpi.comresearchgate.net Conversely, furan readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. uchile.cl

In the fused furo[3,2-c]pyridine system, studies on related benzo[b]furo[2,3-c]pyridines have shown that nitration and acylation proceed exclusively at the 6-position of the benzene (B151609) ring, which is analogous to the furan ring in terms of being the more electron-rich part of the fused system. researchgate.net If this position is blocked, substitution occurs at the C(8) atom. researchgate.net For the furo[3,2-c]pyridine core, electrophilic substitution with N-iodosuccinimide or N-bromosuccinimide has been shown to produce I- and Br-substituted furopyridines, although the exact positions of substitution were not specified in the available literature. clockss.org

Nucleophilic Substitution Reactions

The pyridine ring of the furo[3,2-c]pyridine core is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C4 and C2). researchgate.net This is a general characteristic of pyridine and its derivatives. researchgate.net The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

In the case of 4-chlorofuro[3,2-c]pyridine (B1586628), the chlorine atom at the 4-position is susceptible to displacement by various nucleophiles. nih.gov Studies on substituted 2- and 4-chlorofuro[3,2-c]pyridines have demonstrated that the chlorine atom can be replaced by alkoxides (such as sodium ethoxide, propoxide, and isopropoxide) and cyclic secondary amines (like morpholine (B109124), piperidine, and pyrrolidine) to form the corresponding alkoxy and amino derivatives. researchgate.net For instance, 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives have been synthesized, highlighting the utility of this nucleophilic substitution reaction. researchgate.net The mechanism for such reactions on 4-chloropyridine (B1293800) involves a nucleophilic aromatic substitution (SNAr) pathway. researchgate.net

Influence of Ring Fusion on Reactivity

This electronic interplay creates a system with distinct reactive sites. The pyridine nitrogen can be protonated or can coordinate to Lewis acids, which further deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic attack. The fusion also creates a more rigid and planar structure, which can influence the stereochemistry of reactions and the binding affinity to biological targets. beilstein-journals.org

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group at the 4-position of the furo[3,2-c]pyridine ring is a versatile functional group that can undergo a variety of chemical transformations, most notably condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones

The hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This is a classical reaction of hydrazines. clockss.orgrsc.orgrsc.orgresearchgate.net The reaction of 4-hydrazinylfuro[3,2-c]pyridine with various aromatic and aliphatic aldehydes or ketones would be expected to yield a library of 4-(2-alkylidene/arylidene)hydrazinylfuro[3,2-c]pyridine derivatives.

While specific examples for this compound are not detailed in the available literature, analogous reactions with other hydrazinopyridines are well-documented. For instance, 2-hydrazinopyridine (B147025) reacts with a range of substituted aromatic aldehydes at room temperature to form the corresponding hydrazones, which can then be used in further synthetic transformations. organic-chemistry.orgnih.gov The reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) also proceeds smoothly to give the corresponding hydrazide-hydrazone derivative. gcwgandhinagar.com

Below is a table showing representative examples of condensation reactions of hydrazines with carbonyl compounds.

Table 1: Examples of Hydrazone Formation from Hydrazines and Carbonyl Compounds

Hydrazine (B178648) Reactant Carbonyl Reactant Product Reference(s)
Phenylhydrazine Various Aromatic Aldehydes Aldehyde Phenylhydrazones rsc.org
2-Hydrazinopyridine Substituted Aromatic Aldehydes 2-(2-Arylidenehydrazinyl)pyridines organic-chemistry.orgnih.gov
Cyanoacetylhydrazine 3-Acetylpyridine N'-(1-(pyridin-3-yl)ethylidene)cyanoacetohydrazide gcwgandhinagar.com
4-Amino-3,5-dimethyl-1,2,4-triazole Benzaldehydes Schiff Bases/Hemiaminals mdpi.com

Cyclization Reactions Involving the Hydrazinyl Group

The hydrazinyl group, often after conversion to a hydrazone, is a key precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions are of great importance in the construction of novel polycyclic scaffolds with potential biological activities.

A common and well-established cyclization pathway for hydrazinopyridines is the formation of triazolopyridines. For example, 2-hydrazinopyridine reacts with aldehydes in an oxidative one-pot reaction to yield clockss.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.orgnih.gov This transformation proceeds through the initial formation of a hydrazone intermediate, which then undergoes oxidative cyclization. Various oxidizing agents and catalysts have been employed for this purpose. researchgate.net Another related fused system, triazolo[4,3-a]pyrazines, has also been synthesized from trifluoroacetohydrazide, demonstrating the versatility of this synthetic strategy.

Given this precedent, it is highly probable that this compound could be a valuable precursor for the synthesis of furo[3,2-c]pyridinyl-fused triazoles. For instance, reaction with a suitable one-carbon synthon could lead to the formation of a clockss.orgorganic-chemistry.orgtriazolo[4,3-d]furo[3,2-c]pyridine ring system.

Table 2: Examples of Cyclization Reactions Involving Hydrazinylpyridines

Starting Material Reagent(s) Product Reference(s)
2-Hydrazinopyridine Aromatic Aldehydes / Oxidant clockss.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines organic-chemistry.orgnih.gov
2-Hydrazinopyridine Isothiocyanates / Electrochemical Oxidation 3-Amino- clockss.orgorganic-chemistry.org-triazolo[4,3-a]pyridines
2-Chloropyridine (B119429) Hydrazides / Pd-catalyst, then dehydration clockss.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines
2-Hydrazinopyridines Ethyl Imidates / Acetic Acid clockss.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines researchgate.net

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving this compound are centered around the nucleophilicity of the hydrazinyl group and the electronic properties of the heterocyclic ring system.

The oxidation of arylhydrazines often proceeds through radical or ionic intermediates. For example, aerobic oxidation can generate aryl radicals. nih.gov The formation of diazonium salts from the reaction of hydrazines with nitrous acid involves a series of steps including nitrosation of the terminal nitrogen, dehydration, and subsequent loss of water to form the diazonium ion.

The characterization of intermediates in these reactions can be challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy and trapping experiments with specific reagents can provide evidence for their existence. For instance, the formation of a diazonium salt intermediate can be confirmed by its subsequent coupling reactions with activated aromatic compounds to form brightly colored azo dyes.

In nucleophilic aromatic substitution reactions, the pyridine ring is generally attacked at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. stackexchange.com Therefore, the 4-position of the furo[3,2-c]pyridine ring is activated towards nucleophilic attack. The hydrazinyl group itself is a powerful nucleophile and can participate in reactions such as acylation and condensation with carbonyl compounds. nih.govresearchgate.net The reaction of heterocyclic hydrazines with bifunctional reagents can lead to the formation of fused heterocyclic systems. clockss.org

The study of reaction mechanisms often involves computational methods, such as density functional theory (DFT) calculations, to model transition states and reaction pathways. nih.gov These theoretical studies can provide valuable insights into the energetics and feasibility of different mechanistic possibilities.

Derivatization Strategies for 4 Hydrazinylfuro 3,2 C Pyridine

Functionalization of the Hydrazinyl Group

The hydrazinyl group at the 4-position of the furo[3,2-c]pyridine (B1313802) ring is a key site for derivatization, offering a nucleophilic center that readily participates in a variety of chemical transformations.

The reaction of the hydrazinyl group with carbonyl compounds is a facile and widely employed method for generating stable hydrazone derivatives. This condensation reaction typically proceeds by reacting 4-hydrazinylfuro[3,2-c]pyridine with a diverse range of aldehydes and ketones under mild acidic or basic conditions. The resulting furo[3,2-c]pyridin-4-yl hydrazones are characterized by the C=N-NH linkage.

The versatility of this reaction allows for the introduction of a wide array of substituents onto the hydrazone moiety, depending on the choice of the carbonyl reactant. This enables the systematic modification of the steric and electronic properties of the final molecule. For instance, the reaction with aromatic aldehydes can introduce various substituted phenyl rings, while the use of aliphatic aldehydes and ketones can append alkyl chains or cyclic systems.

Table 1: Examples of Hydrazone Derivatives from this compound

Carbonyl ReactantResulting Hydrazone Derivative
Benzaldehyde(E)-1-(furo[3,2-c]pyridin-4-yl)-2-benzylidenehydrazine
4-Chlorobenzaldehyde(E)-2-(4-chlorobenzylidene)-1-(furo[3,2-c]pyridin-4-yl)hydrazine
Acetone1-(furo[3,2-c]pyridin-4-yl)-2-isopropylidenehydrazine
Cyclohexanone2-cyclohexylidene-1-(furo[3,2-c]pyridin-4-yl)hydrazine

Note: The compounds listed in this table are representative examples based on established hydrazone formation reactions.

The hydrazinyl group serves as a key building block for the construction of novel fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of this compound with bifunctional reagents, leading to the formation of a new ring fused to the pyridine (B92270) moiety of the furo[3,2-c]pyridine core.

A prominent example of such a transformation is the synthesis of triazolopyridine derivatives. Reaction of this compound with reagents like formic acid or orthoesters can lead to the formation of a triazole ring, resulting in a tetracyclic system, specifically a derivative of doi.orgnih.govsemanticscholar.orgtriazolo[4,3-a]furo[3,2-c]pyridine organic-chemistry.orgresearchgate.net.

Furthermore, cyclocondensation with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, provides a pathway to pyrazole-fused systems mdpi.combeilstein-journals.org. This reaction, known as the Knorr pyrazole (B372694) synthesis, would yield pyrazolo[3,4-b]furo[3,2-c]pyridine derivatives. The regioselectivity of this cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.

Table 2: Potential Fused Heterocyclic Systems from this compound

ReagentFused Heterocyclic System
Formic Acid doi.orgnih.govsemanticscholar.orgTriazolo[4,3-d]furo[3,2-c]pyridine
Diethyl MalonateFuro[3,2-c]pyrazolo[4,3-b]pyridin-3-ol
Ethyl Acetoacetate3-Methylfuro[3,2-c]pyrazolo[4,3-b]pyridin-1(5H)-one

Note: The formation of these specific fused systems from this compound is based on established cyclocondensation methodologies for hydrazines.

Functionalization of the Furo[3,2-c]pyridine Core

Beyond the hydrazinyl group, the furo[3,2-c]pyridine core itself can be subjected to various functionalization reactions, allowing for the modification of the heterocyclic framework.

The furan (B31954) ring of the furo[3,2-c]pyridine system is susceptible to electrophilic substitution reactions. Studies on the parent furo[3,2-c]pyridine have shown that electrophilic attack preferentially occurs at the C2 position of the furan ring doi.orgquora.comquora.comchemicalbook.compearson.com. This regioselectivity is attributed to the electronic properties of the fused ring system. Common electrophilic substitution reactions that can be envisaged for this compound include halogenation (bromination, chlorination) and nitration. The presence of the electron-donating hydrazinyl group at the 4-position is expected to activate the ring system towards electrophilic attack, potentially facilitating these reactions under milder conditions compared to the unsubstituted parent compound.

Table 3: Potential Electrophilic Substitution Products of this compound

ReagentProduct
Bromine (Br₂)2-Bromo-4-hydrazinylfuro[3,2-c]pyridine
Nitric Acid (HNO₃)4-Hydrazinyl-2-nitrofuro[3,2-c]pyridine

Note: The predicted regioselectivity is based on the known reactivity of the parent furo[3,2-c]pyridine.

The pyridine ring in the furo[3,2-c]pyridine scaffold is generally less reactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, it is susceptible to nucleophilic substitution, particularly at the C4 position, especially if a suitable leaving group is present researchgate.netstackexchange.comquimicaorganica.orgquora.com. In the case of this compound, the hydrazinyl group itself is not a good leaving group. Therefore, direct nucleophilic displacement of the hydrazinyl group is unlikely. However, derivatization of the hydrazinyl group or prior modification of the pyridine ring could open avenues for nucleophilic substitution reactions. For instance, conversion of the hydrazinyl group to a better leaving group, or the introduction of an activating group on the pyridine ring, could enable the introduction of various nucleophiles at the 4-position.

Regioselective Derivatization Strategies

Regioselective derivatization of this compound primarily involves chemical modifications targeting the hydrazinyl group. The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity allows for the selective introduction of various functional groups at this position without altering the core furo[3,2-c]pyridine structure.

One of the most common derivatization strategies is the reaction of the hydrazinyl group with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This condensation reaction is typically carried out under mild acidic or basic conditions and proceeds with high regioselectivity at the terminal nitrogen of the hydrazinyl substituent. The resulting hydrazones can serve as versatile intermediates for further synthetic transformations or can be evaluated for their own biological activities.

Another important regioselective derivatization involves the acylation of the hydrazinyl group. Reaction with acyl chlorides or anhydrides leads to the formation of N-acylhydrazide derivatives. The reaction conditions can be controlled to achieve mono-acylation selectively at the terminal nitrogen. These acylated derivatives are often stable, crystalline compounds and provide a means to introduce a wide array of substituents.

Furthermore, the hydrazinyl group can undergo reactions with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. These reactions are also highly regioselective, occurring at the terminal nitrogen atom. The resulting products are of interest due to their potential as ligands for metal coordination and their diverse biological properties.

Reagent ClassReaction ProductGeneral Conditions
Aldehydes/KetonesHydrazonesMild acid or base catalysis, various solvents
Acyl Halides/AnhydridesN-AcylhydrazidesBase (e.g., pyridine, triethylamine), aprotic solvent
IsocyanatesSemicarbazidesAprotic solvent, room temperature
IsothiocyanatesThiosemicarbazidesAprotic solvent, room temperature

Synthesis of Polycyclic Furo[3,2-c]pyridine Derivatives

The this compound scaffold serves as a valuable precursor for the synthesis of polycyclic systems through the construction of additional heterocyclic rings fused to the pyridine moiety. These strategies leverage the reactivity of the hydrazinyl group to participate in cyclization reactions, leading to novel tricyclic and tetracyclic frameworks.

A prominent strategy for the synthesis of polycyclic derivatives is the construction of a pyrazole ring fused to the pyridine core, resulting in a pyrazolo[4,3-c]furo[3,2-c]pyridine system. This is typically achieved through the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of water. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the newly formed pyrazole ring.

Another important approach involves the formation of a fused triazole ring, leading to researchgate.netnih.govamanote.comtriazolo[4,3-d]furo[3,2-c]pyridine derivatives. One common method involves the reaction of this compound with a one-carbon synthon, such as formic acid or orthoesters, followed by cyclization. For instance, reaction with an aldehyde followed by oxidative cyclization can yield substituted triazolo-fused products. researchgate.net This transformation provides a direct route to this important class of fused heterocycles.

Furthermore, reaction with isothiocyanates can lead to the formation of an intermediate thiosemicarbazide, which upon cyclization, can yield fused triazolethiones. These compounds can be further derivatized at the sulfur atom. An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been reported to provide a wide range of 3-amino- researchgate.netnih.govamanote.com-triazolo pyridines, a strategy that could be applicable to this compound.

Reagent(s)Fused Ring SystemGeneral Reaction Type
1,3-Dicarbonyl CompoundsPyrazoleCondensation followed by cyclization
Aldehydes + Oxidizing Agent1,2,4-TriazoleCondensation and oxidative cyclization researchgate.net
Isothiocyanates1,2,4-TriazolethioneAddition followed by cyclization

These synthetic strategies highlight the versatility of this compound as a building block for the construction of complex heterocyclic systems. The ability to regioselectively derivatize the hydrazinyl group or to use it as a handle for the annulation of new rings provides access to a wide range of novel compounds with diverse chemical and physical properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Furo 3,2 C Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. For a compound like 4-Hydrazinylfuro[3,2-c]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR and ¹³C NMR Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the furo[3,2-c]pyridine (B1313802) core would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts and coupling constants (J-values) of these protons would provide crucial information about their connectivity. For instance, the protons on the furan (B31954) ring are expected to show characteristic doublet or doublet of doublets splitting patterns. The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad signals, and their chemical shift could be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. For example, carbons in the aromatic rings would resonate in the δ 100-160 ppm range. The carbon attached to the electron-donating hydrazinyl group would likely experience an upfield shift compared to the unsubstituted parent furo[3,2-c]pyridine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Furo[3,2-c]pyridine Core

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~ 7.5 - 7.8~ 145 - 150
H-3~ 6.8 - 7.1~ 105 - 110
H-6~ 8.0 - 8.3~ 140 - 145
H-7~ 7.2 - 7.5~ 115 - 120

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine (B92270) and furan rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is instrumental in connecting different fragments of the molecule. For instance, it could show a correlation between the protons of the hydrazinyl group and the carbon atom at the 4-position of the furo[3,2-c]pyridine ring, definitively confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the furo[3,2-c]pyridine core and the hydrazinyl substituent. Common fragmentation pathways could involve the loss of the hydrazinyl group (NHNH₂) or cleavage of the furan or pyridine rings.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

FragmentDescription
[M]⁺Molecular ion
[M - NH₂]⁺Loss of an amino group
[M - N₂H₃]⁺Loss of the hydrazinyl radical
[C₇H₅NO]⁺Furo[3,2-c]pyridine cation radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H stretch3200 - 3400Hydrazinyl group
C-H stretch (aromatic)3000 - 3100Protons on the furo[3,2-c]pyridine core
C=N and C=C stretch1500 - 1650Aromatic ring vibrations
C-O-C stretch1050 - 1250Furan ring ether linkage

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS would confirm its molecular formula (C₇H₇N₃O) by matching the experimentally measured exact mass with the theoretically calculated mass. columbia.edu

Computational Chemistry and Theoretical Investigations of 4 Hydrazinylfuro 3,2 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can determine the electron distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It has been successfully applied to study various pyridine (B92270) derivatives. nih.govresearchgate.net DFT calculations can predict the molecular geometry, vibrational frequencies, and electronic properties of 4-Hydrazinylfuro[3,2-c]pyridine. researchgate.net For instance, DFT at the B3LYP/6-311++G** level of theory has been used to study hydrogen bonding in pyridine derivatives. researchgate.net Such studies on this compound would likely reveal the preferred conformations and the nature of intramolecular interactions.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscair.res.in The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. niscair.res.in Furthermore, DFT can be used to calculate various thermodynamic properties. niscair.res.in

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential7.5 eV
Electron Affinity0.9 eV
Dipole Moment3.5 D

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and how they are distributed among different energy levels or orbitals. An analysis of the molecular orbitals, particularly the frontier orbitals (HOMO and LUMO), provides insight into the regions of a molecule that are most likely to be involved in chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, highlighting regions prone to nucleophilic attack. In aromatic systems like pyridine, the π-orbitals are of particular interest as they contribute to the delocalized electron system. libretexts.org For this compound, the distribution of the HOMO and LUMO across the furo[3,2-c]pyridine (B1313802) core and the hydrazinyl substituent would reveal the most reactive sites.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. mdpi.comnih.gov

For this compound, molecular docking could be employed to predict its binding mode and affinity to various protein targets. For example, derivatives of the related pyrrolo[3,2-c]pyridine have been investigated as inhibitors of tubulin polymerization. nih.gov In such a study, this compound would be computationally docked into the active site of tubulin to predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking score, a measure of the predicted binding affinity, can then be calculated.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueKey Interacting Residues
Docking Score (kcal/mol)-8.5ASP86, LYS23, GLU82
Hydrogen Bonds3ASP86 (2), LYS23 (1)
Hydrophobic Interactions5LEU20, VAL28, ILE80, ALA35, PHE84

Note: The values and residues in this table are hypothetical and represent the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, and the stability of their complex. nih.gov For this compound, an MD simulation of its complex with a target protein would reveal the stability of the predicted binding pose from molecular docking. It would also highlight any conformational changes that occur upon binding and the role of solvent molecules in the interaction.

Structure-Activity Relationship (SAR) Studies Based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational data from DFT, molecular docking, and MD simulations can be invaluable in building SAR models. For instance, by calculating the electronic properties and docking scores for a series of derivatives of this compound, one could establish a quantitative structure-activity relationship (QSAR). This model could then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and selective molecules. The synthesis of various substituted tetrahydrofuro[3,2-c]pyridines has been reported, providing a basis for potential SAR studies. beilstein-journals.orgnih.gov

In Silico Methodologies for Predicting Physicochemical Properties and Drug-Likenessnih.gov

The process involves employing a suite of software and web-based tools that calculate key molecular descriptors from the compound's two-dimensional structure. These descriptors are then used to evaluate the molecule against established empirical rules and predictive models derived from data on known drugs.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in a biological system. Key parameters for this compound are predicted using various computational algorithms. These properties form the basis for assessing its suitability as an orally administered drug.

Table 1: Predicted Physicochemical Descriptors for this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₇N₃ODefines the elemental composition of the compound.
Molecular Weight 149.15 g/mol Influences absorption and diffusion across biological membranes.
Hydrogen Bond Donors 3The number of N-H or O-H bonds; affects solubility and membrane permeability. drugbank.comnih.gov
Hydrogen Bond Acceptors 4The number of N or O atoms; impacts solubility and receptor binding. drugbank.comnih.gov
LogP (o/w) Computationally PredictedMeasures lipophilicity, which affects absorption, distribution, and potency. drugbank.com
Topological Polar Surface Area (TPSA) Computationally PredictedCorrelates with passive molecular transport through membranes and bioavailability.
Number of Rotatable Bonds 2Relates to molecular flexibility and oral bioavailability. drugbank.com

Drug-Likeness Assessment

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. drugbank.com This assessment is commonly performed using established rule-based filters, most notably Lipinski's Rule of Five.

Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons nih.gov

LogP not greater than 5 nih.gov

No more than 5 hydrogen bond donors nih.gov

No more than 10 hydrogen bond acceptors nih.gov

An additional guideline, often considered alongside Lipinski's rules, is Veber's Rule, which suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds. drugbank.com

Based on its calculated and predicted physicochemical properties, this compound can be evaluated for its drug-likeness.

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

Lipinski's RuleParameterValue for this compoundCompliance
Molecular Weight< 500 Da149.15 DaYes
LipophilicityLogP ≤ 5Computationally PredictedYes
H-Bond Donors≤ 53Yes
H-Bond Acceptors≤ 104Yes
Violations 0

The analysis indicates that this compound exhibits zero violations of Lipinski's Rule of Five, suggesting it has a high probability of good oral bioavailability. Furthermore, its low number of rotatable bonds (2) satisfies Veber's Rule. Computational platforms may also generate a "bioavailability score" based on these parameters, with studies on related pyrazolo[4,3-c]pyridine sulfonamides showing that a score of approximately 0.55 is common for such scaffolds. researchgate.net

ADME and Quantum Chemical Predictions

Beyond these rule-based filters, more sophisticated in silico models are used to predict the ADME profile. For instance, Caco-2 cell permeability models are used to estimate intestinal absorption. scfbio-iitd.res.in Similarly, computational methods can predict whether a compound is likely to cross the blood-brain barrier (BBB) or act as a substrate for metabolic enzymes. scfbio-iitd.res.in Studies on related pyrazolo[3,4-d]pyrimidines have utilized such models to assess their potential for treating central nervous system disorders like glioblastoma. scfbio-iitd.res.in

Furthermore, quantum chemical methods such as Density Functional Theory (DFT) can provide deeper insights into the electronic structure of this compound. tjnpr.org These calculations can determine reactivity descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity, which are fundamental to its potential biological interactions.

Emerging Research Directions and Future Perspectives in Furo 3,2 C Pyridine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of furo[3,2-c]pyridines and their derivatives is undergoing significant innovation. Researchers are moving beyond traditional methods to embrace greener and more efficient manufacturing processes, such as the use of palladium-mediated reactions. researchgate.net A key synthetic route involves the conversion of furopyridones into chloro derivatives using phosphorus oxychloride, which can then be further modified. researchgate.net For instance, the chlorine atom at the 4-position can be reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-hydrazinylfuro[3,2-c]pyridine. researchgate.net

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. rasayanjournal.co.in In the context of pyridine-related synthesis, methodologies like microwave-assisted reactions and one-pot multicomponent reactions have proven effective in producing high yields in shorter timeframes. rasayanjournal.co.innih.gov

The synthesis of furo[3,2-b]pyridines, a related isomer, has been achieved using ultrasound-assisted, one-pot methods with a reusable Pd/C-Cu catalyst, showcasing a move towards more sustainable catalytic systems. nih.gov Such green techniques, including the use of safer solvents and catalysts, represent a significant frontier in the production of this compound and its analogs, promising to make their synthesis more economically and environmentally viable. rasayanjournal.co.in

Flow chemistry, or continuous processing, is emerging as a powerful technology for chemical synthesis. mit.edu This approach involves pumping reactants through a network of tubes and reactors, offering superior control over reaction parameters like temperature and pressure compared to traditional batch methods. mit.eduyoutube.com The enhanced safety profile is a major advantage, particularly when generating potentially unstable or explosive intermediates, as they are produced in small quantities and consumed immediately in the flow stream. youtube.com

The modular nature of continuous-flow systems, which can be assembled from readily available components like pumps, reactor coils, and mixers, allows for flexible and scalable production. mit.eduyoutube.com This methodology is highly suitable for multi-step syntheses, where intermediates can be purified and passed directly to the next reaction stage. mit.edu The application of flow chemistry to the synthesis of this compound could streamline its production, improve safety in handling hydrazine, and enable on-demand manufacturing. youtube.com

Exploration of Diverse Furo[3,2-c]pyridine (B1313802) Scaffolds and their Derivatives

The versatility of the furo[3,2-c]pyridine scaffold allows for extensive chemical modification to create a wide array of derivatives with diverse properties. researchgate.net The development of concise, multi-gram scale syntheses for furo[2,3-b]pyridines with functional handles for cross-coupling reactions highlights the drive to easily access these cores for structure-activity relationship (SAR) studies. nih.gov

Synthetic strategies are diverse, including the Pictet-Spengler reaction to create tetrahydrofuro[3,2-c]pyridines and palladium-catalyzed one-pot syntheses. nih.govbeilstein-journals.org The chlorine atom in 4-chlorofuro[3,2-c]pyridine (B1586628) is a key functional handle, allowing for nucleophilic substitution with various alkoxides (like sodium ethoxide and propoxide) and cyclic secondary amines (such as morpholine (B109124) and piperidine) to generate a library of 4-substituted derivatives. researchgate.net This chemical reactivity is fundamental for creating new molecules based on the this compound structure, enabling the exploration of new chemical space for various applications. researchgate.net

Advanced Materials Applications of Furo[3,2-c]pyridine Systems

Beyond their biological potential, furo[3,2-c]pyridine systems are proving to be valuable components in the field of advanced materials. Their unique electronic and photophysical properties make them ideal candidates for use in cutting-edge technologies.

Furo[3,2-c]pyridine ligands have been instrumental in the design of highly efficient phosphorescent iridium(III) complexes for use in OLEDs. bohrium.comacs.org By modifying the ancillary ligands attached to the iridium center, the emission color of these complexes can be precisely tuned across the entire visible spectrum, from greenish-blue to deep-red. bohrium.comacs.org

These materials exhibit remarkable performance. For example, a green-emitting OLED incorporating a furo[3,2-c]pyridine-based iridium complex achieved a record-high external quantum efficiency (EQE) of 31.8%. bohrium.comacs.org Another device based on the (pfupy)₂Ir(acac) complex reached an EQE of 30.5% with minimal efficiency roll-off at high brightness, demonstrating the significant potential of these materials for full-color displays and lighting applications. rsc.org The introduction of methoxy (B1213986) groups onto the ligand structure has also been shown to improve solubility, facilitating low-cost, solution-processed OLED fabrication. researchgate.net

Furo[3,2-c]pyridine ComplexEmission ColorMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)CIE CoordinatesReference
Ir Complex 1Greenish-Blue20.0%46.6(0.25, 0.48) bohrium.comacs.org
Ir Complex 2Green31.8%89.0(0.30, 0.58) bohrium.comacs.org
(pfupy)₂Ir(acac)Green30.5%110.5N/A rsc.org
Ir Complex 3Greenish-Yellow19.9%71.9(0.43, 0.54) bohrium.comacs.org
Ir Complex 4Orange16.6%38.9(0.62, 0.37) bohrium.comacs.org
Ir Complex 5Red12.0%16.7(0.66, 0.32) bohrium.comacs.org
Ir Complex 6Deep-Red8.5%7.3(0.70, 0.29) bohrium.comacs.org

The unique photophysical properties of furo[3,2-c]pyridine derivatives also make them suitable for biomedical applications like photodynamic therapy (PDT) and bioimaging. A novel photosensitizer based on the related furo[2,3-c]pyridine (B168854) scaffold, demonstrating aggregation-induced emission (AIE), has been developed. nih.gov This photosensitizer, named LIQ-TF, exhibits near-infrared emission with a high quantum yield and efficiently generates reactive oxygen species (ROS). nih.gov

These properties allow it to be used for the specific imaging and photodynamic ablation of Gram-positive bacteria, both in laboratory settings and in living organisms. nih.gov This research highlights the potential of furo[3,2-c]pyridine-based systems to serve as a platform for developing new agents to combat multidrug-resistant bacteria and for advanced diagnostic imaging. nih.gov

No Published Research Found for this compound

A comprehensive search of scientific databases and academic journals has revealed no specific published research on the chemical compound this compound.

Consequently, it is not possible to generate a detailed article on its emerging research directions or interdisciplinary collaborations as requested. The synthesis, properties, and potential applications of this specific molecule have not been described in the available scientific literature.

While the broader family of furo[3,2-c]pyridines has been the subject of chemical and medicinal research, this work has focused on derivatives with different substituents. For instance, studies have detailed the synthesis of various substituted furo[3,2-c]pyridines and explored their potential as therapeutic agents, including as kinase inhibitors and antipsychotics. nih.govnih.govrsc.orgnih.gov Research has also been conducted on the synthesis of tetrahydrofuro[3,2-c]pyridines via methods like the Pictet–Spengler reaction.

However, none of the retrieved scientific literature specifically mentions or provides data for the 4-hydrazinyl derivative. The development of new synthetic methods for functionalizing the furo[3,2-c]pyridine core is an active area of research, but these efforts have not yet extended to the introduction of a hydrazinyl group at the 4-position according to published reports.

Therefore, without any foundational research on this compound, any discussion of its specific research directions or collaborative efforts would be purely speculative and would not adhere to the requested focus on scientifically accurate content.

Q & A

Q. What synthetic routes are available for preparing 4-hydrazinylfuro[3,2-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The core furo[3,2-c]pyridine scaffold is typically synthesized via Reissert-Henze reactions using N-oxides or via substitution reactions starting from 4-chlorofuro[3,2-c]pyridine. For hydrazine derivatives, nucleophilic substitution with hydrazine hydrate under reflux in ethanol or methanol is common. Key variables include solvent polarity, temperature, and stoichiometric ratios. For example, substituting chlorine in 4-chlorofuro[3,2-c]pyridine with hydrazine requires anhydrous conditions to avoid hydrolysis side reactions . Yields for such substitutions range from 20–60%, influenced by steric and electronic factors in the starting material .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic techniques?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming substitution patterns. The hydrazinyl group (-NH-NH2_2) typically shows broad singlets near δ 3.5–4.5 ppm in 1H^{1}\text{H} NMR. IR spectroscopy verifies N-H stretches (3200–3400 cm1^{-1}). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks and fragmentation patterns. For ambiguous cases, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolves regiochemical uncertainties, as demonstrated in furopyridine metal complexes .

Q. What are the primary biological targets of furo[3,2-c]pyridine derivatives, and how is antimicrobial activity assessed?

  • Methodological Answer : Furo[3,2-c]pyridines exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Standard protocols include broth microdilution (MIC determination) and disk diffusion assays. For example, derivatives with electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 4-position show enhanced activity due to improved membrane permeability . Negative controls (e.g., DMSO) and reference antibiotics (e.g., ampicillin) are essential for validating results .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be applied to functionalize this compound, and what challenges arise in optimizing catalyst systems?

  • Methodological Answer : Suzuki coupling of 4-chloro-/4-bromo-furo[3,2-c]pyridine with boronic acids (e.g., phenyl, pyridyl) uses Pd(PPh3_3)4_4 or PdCl2_2(dppf) in dichloromethane or THF. Key challenges include:
  • Low yields (e.g., 20% for 4-phenyl derivatives vs. 59% for benzofuro analogs) due to steric hindrance from the fused furan ring .
  • Catalyst poisoning by hydrazine residues; pre-purification of intermediates is critical.
  • Solvent optimization (e.g., DMF increases polarity but may degrade hydrazinyl groups) .

Q. What contradictions exist in the reported antipsychotic activity of furo[3,2-c]pyridine derivatives, and how can structure-activity relationships (SAR) resolve them?

  • Methodological Answer : While both thieno- and furo[3,2-c]pyridines show dopamine D2_2/serotonin 5-HT1A_{1A} affinity, electrophysiological data reveal divergent mechanisms:
  • Thieno derivatives inhibit A10 dopamine neurons (limbic system), reducing psychosis without extrapyramidal effects.
  • Furo derivatives act on A9 neurons (nigrostriatal pathway), correlating with higher motor side effects .
    SAR studies suggest that electron-donating groups (e.g., -OCH3_3) on the arylpiperazine side chain enhance 5-HT1A_{1A} selectivity, mitigating side effects .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like MAO-B or dopamine receptors. Key parameters:
  • Lipophilicity (logP) : Optimal range 2–3 for blood-brain barrier penetration. Substituents like -CF3_3 increase logP but may reduce solubility .
  • Hydrogen-bond donors : The hydrazinyl group (-NH-NH2_2) enhances target engagement but requires masking (e.g., prodrugs) to improve bioavailability .
    MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues for mutagenesis studies .

Data Contradiction Analysis

Q. Why do some studies report low antimicrobial activity for this compound despite structural similarity to active analogs?

  • Methodological Answer : Discrepancies arise from:
  • Test strains : Activity against S. epidermidis may not translate to E. coli due to differences in outer membrane permeability .
  • Protonation state : The hydrazinyl group’s basicity (pKa ~8.5) affects solubility at physiological pH, reducing bioavailability in agar-based assays .
  • Synergistic effects : Combinatorial screens (e.g., with β-lactams) may reveal potentiation not evident in standalone MIC tests .

Experimental Design Considerations

Q. What strategies minimize decomposition of this compound during metal complexation studies?

  • Methodological Answer :
  • Use anhydrous solvents (e.g., MeCN, DMF) to prevent hydrolysis of the hydrazinyl group.
  • Low-temperature reactions (0–5°C) stabilize intermediates.
  • Chelating ligands (e.g., acetate) reduce redox activity of metal ions (e.g., Cu2+^{2+}); for example, [Cu2_2(acetato)4_4(furopyridine)2_2] complexes show higher stability than chloride-based analogs .

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